

Application Note: HPLC-UV Method for the Quantitative Analysis of Edaravone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Evodone*

Cat. No.: *B1219123*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Edaravone is a neuroprotective agent utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.^[1] It functions as a potent antioxidant and free radical scavenger, mitigating oxidative stress and neuronal damage.^[1] The chemical name for Edaravone is 3-methyl-1-phenyl-2-pyrazolin-5-one, with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol.^{[2][3]} Given its therapeutic importance, a reliable and validated analytical method for the quantification of Edaravone in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of Edaravone. The method is simple, accurate, and precise, making it suitable for routine analysis.^[4]

Principle of the Method

This method employs RP-HPLC to separate Edaravone from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous component and an organic solvent. Detection and quantification are performed by monitoring the UV absorbance at the wavelength of maximum absorbance (λ_{max}) of Edaravone, which has been determined to be approximately 243 nm.^[4] ^[5]

Experimental Protocols

1. Materials and Reagents

- Edaravone reference standard (purity \geq 99%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Methanol (HPLC grade)
- Edaravone injection formulation (for sample analysis)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Condition
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	Kromasil C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Water: Acetonitrile (55:45 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient
Detection Wavelength	243 nm
Run Time	Approximately 10 minutes

3. Preparation of Standard Solutions

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 25 mg of Edaravone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with

methanol.

- Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.[4]
- Calibration Curve Standards: Prepare a series of calibration standards by appropriately diluting the working standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 20, 30, 40, 50, 60, 70, and 80 µg/mL).[4]

4. Preparation of Sample Solutions (from Injection Formulation)

- Accurately transfer a volume of the Edaravone injection formulation equivalent to a known amount of Edaravone into a volumetric flask.
- Dilute with the mobile phase to obtain a final concentration within the calibration range.
- Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] The key validation parameters are summarized below.

Quantitative Data Presentation

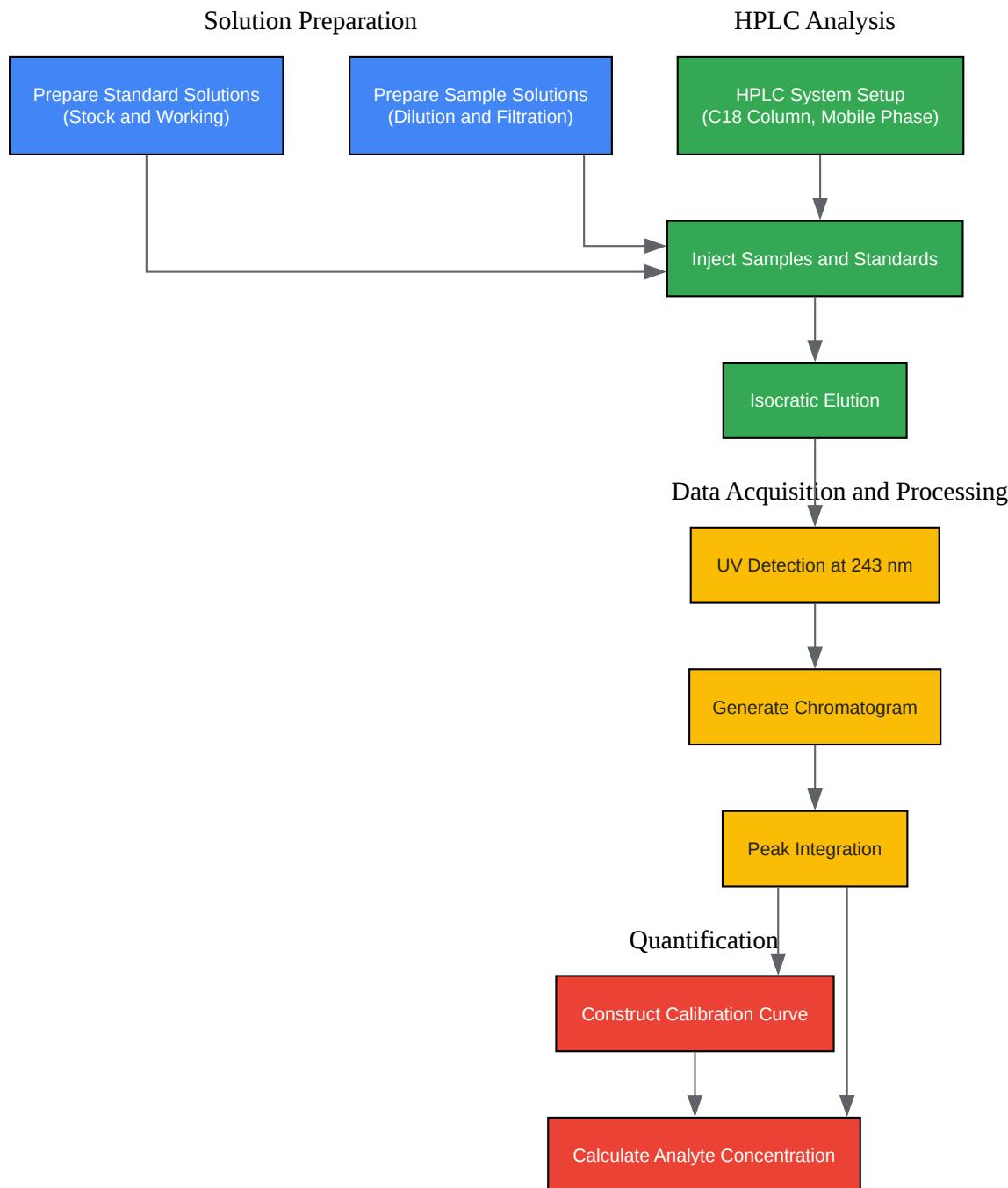
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.03
Theoretical Plates	≥ 2000	> 3000
% RSD of Peak Areas	≤ 2.0%	< 1.0%

Table 2: Method Validation Parameters

Parameter	Specification	Result
Linearity ($\mu\text{g/mL}$)	$r^2 \geq 0.999$	0.9994
Range ($\mu\text{g/mL}$)	10 - 80	10 - 80
Accuracy (% Recovery)	98.0 - 102.0%	99 - 101%
Precision (% RSD)		
- Intraday	$\leq 2.0\%$	0.1378%
- Interday	$\leq 2.0\%$	1.0%
Limit of Detection (LOD) ($\mu\text{g/mL}$)	-	0.0776
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	-	0.2351
Robustness	No significant change in results	Robust

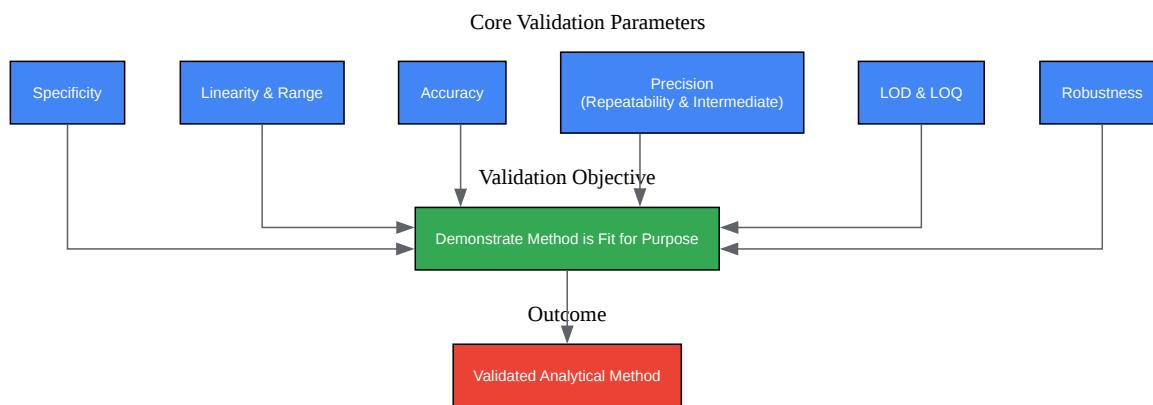
Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the HPLC-UV analysis of Edaravone.

Signaling Pathways and Logical Relationships

While this application note focuses on an analytical method, a logical relationship diagram for method validation can be beneficial for understanding the process.



[Click to download full resolution via product page](#)

Caption: Logical relationship of ICH validation parameters.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantitative determination of Edaravone in pharmaceutical preparations. The method is validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the analysis of Edaravone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. McI-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Edaravone: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. sryahwapublications.com [sryahwapublications.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- To cite this document: BenchChem. [Application Note: HPLC-UV Method for the Quantitative Analysis of Edaravone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219123#hplc-uv-method-for-evodone-analysis\]](https://www.benchchem.com/product/b1219123#hplc-uv-method-for-evodone-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com